molecular formula C7H3ClF4 B1586537 4-Chloro-3-fluorobenzotrifluoride CAS No. 32137-20-5

4-Chloro-3-fluorobenzotrifluoride

Cat. No. B1586537
CAS RN: 32137-20-5
M. Wt: 198.54 g/mol
InChI Key: HKBWIKAFHCGRTH-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzotrifluoride, also known as 1-chloro-2-fluoro-4-(trifluoromethyl)benzene, is a chemical compound with the CAS Number: 32137-20-5 . It has a molecular weight of 198.55 and is typically stored at ambient temperature . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of 4-Chloro-3-fluorobenzotrifluoride involves several steps . The process starts with 4-chloroaniline, which is mixed with HCl and DCE. After 5 minutes of reaction, t-BuONO is added to the reaction tube and stirred for 20 minutes. Then, Tony reagent α, tetraacetonitrile Boron tetrafluoroborate, and sodium bicarbonate are sequentially added to the reaction tube. The reaction is stirred at 50 °C for 10-20 hours. After the reaction, the solution is filtered, washed, and dried. Further purification by column chromatography yields a colorless liquid .


Molecular Structure Analysis

The IUPAC name of 4-Chloro-3-fluorobenzotrifluoride is 1-chloro-2-fluoro-4-(trifluoromethyl)benzene . The InChI code is 1S/C7H3ClF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H .

Scientific Research Applications

Luminescent Properties in Lanthanide Complexes

Research by Monteiro et al. (2015) demonstrates the application of halogenobenzoate ligands, related to 4-Chloro-3-fluorobenzotrifluoride, in synthesizing europium, gadolinium, and terbium complexes. These complexes exhibit varied luminescent properties influenced by the halogen present, contributing to the understanding of the physical chemistry of these materials (Monteiro et al., 2015).

Electrophilic Fluorination Studies

Schaefer et al. (1979) investigated the spin-spin coupling constants in benzotrifluoride derivatives, including compounds similar to 4-Chloro-3-fluorobenzotrifluoride. Their work contributes to the understanding of coupling mechanisms in these types of molecules, which is essential for advancing knowledge in fields like NMR spectroscopy and molecular structure determination (Schaefer et al., 1979).

Electrochemical Fluorination Research

Horio et al. (1996) and Momota et al. (1995) have conducted studies on the electrochemical fluorination of aromatic compounds, including halobenzenes. Their research provides insights into side-reactions and mechanisms during fluorination, which is crucial for developing efficient and environmentally friendly chemical processes (Horio et al., 1996); (Momota et al., 1995).

Magnetic Resonance Studies

Schaefer et al. (1977) also explored magnetic resonance aspects of benzoyl fluoride derivatives. Their research provides valuable information about the sensitivity of fluorine shifts to intramolecular interactions, aiding in the interpretation of spectroscopic data for similar compounds (Schaefer et al., 1977).

Intermolecular Interactions Analysis

Hathwar and Row (2011) focused on charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid, closely related to 4-Chloro-3-fluorobenzotrifluoride. Their work sheds light on the nature of hetero- and homohalogen interactions in molecular crystals, which is vital for material science and crystal engineering (Hathwar & Row, 2011).

Halogen-Exchange Fluorination

Suzuki and Kimura (1991) demonstrated the synthesis of various fluorobenzonitriles through halogen-exchange reactions. This research aids in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals (Suzuki & Kimura, 1991).

SNAr Reaction Studies

Cervera, Marquet, and Martin (1996) explored the SNAr reaction in dihalogenonitrobenzenes, contributing to the understanding of charge-controlled reactions in organic chemistry (Cervera et al., 1996).

Novel Herbicide Synthesis

Chen Huan-you (2012) reported on the synthesis of beflubutamid, a novel herbicide, using derivatives of benzotrifluoride. This research contributes to the field of agrochemicals and pesticide development (Chen Huan-you, 2012).

properties

IUPAC Name

1-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWIKAFHCGRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371432
Record name 3-fluoro-4-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorobenzotrifluoride

CAS RN

32137-20-5
Record name 3-fluoro-4-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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